![molecular formula C15H14O2 B13590104 1-[(Naphthalen-2-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13590104.png)
1-[(Naphthalen-2-yl)methyl]cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Naphthalen-2-yl)methyl]cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a naphthalene moiety via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Naphthalen-2-yl)methyl]cyclopropane-1-carboxylic acid typically involves the reaction of (1R,2S)-1-bromo-2-methyl-2-naphthalen-2-yl)cyclopropane-1-carboxylic acid with oxalyl chloride and tert-butyl amine . The reaction conditions often include the use of solvents such as methanol and methanesulfonic acid under reflux .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process is crucial for industrial applications.
化学反応の分析
Types of Reactions: 1-[(Naphthalen-2-yl)methyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropane ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
1-[(Naphthalen-2-yl)methyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 1-[(Naphthalen-2-yl)methyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
- 1-(Naphthalen-2-yl)cyclopropanecarboxylic acid
- 1-[methyl(naphthalen-2-yl)carbamoyl]cyclopropane-1-carboxylic acid
Comparison: 1-[(Naphthalen-2-yl)methyl]cyclopropane-1-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C15H14O2 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC名 |
1-(naphthalen-2-ylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C15H14O2/c16-14(17)15(7-8-15)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-6,9H,7-8,10H2,(H,16,17) |
InChIキー |
YZSKBEBBCHGVGB-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=CC3=CC=CC=C3C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13590023.png)
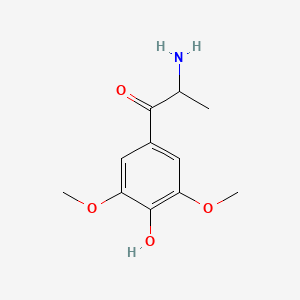
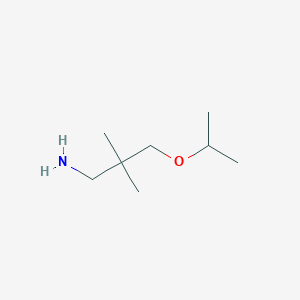
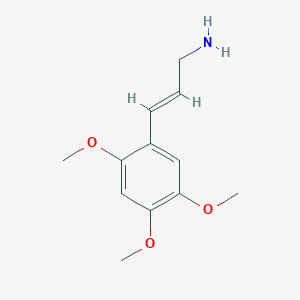
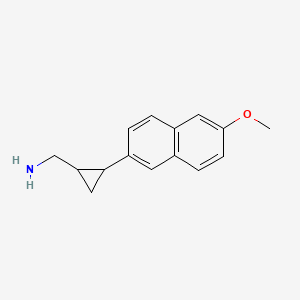
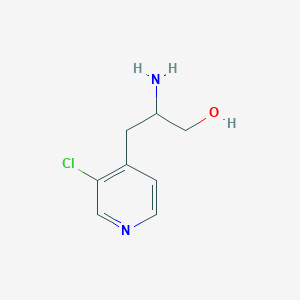
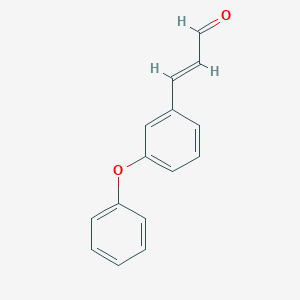
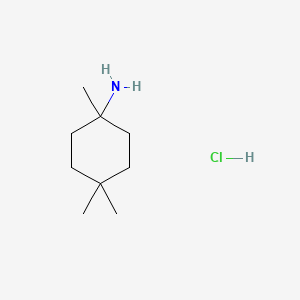
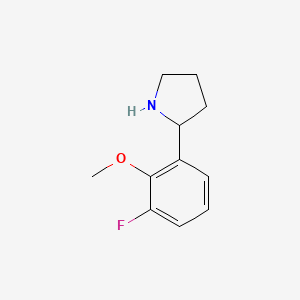

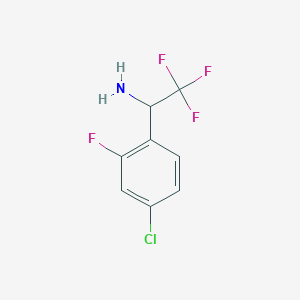
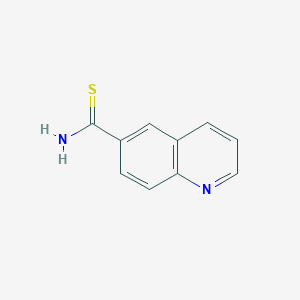
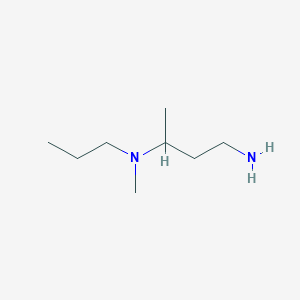
![2-[(5-Chloropyrazin-2-yl)oxy]aceticacid](/img/structure/B13590093.png)
